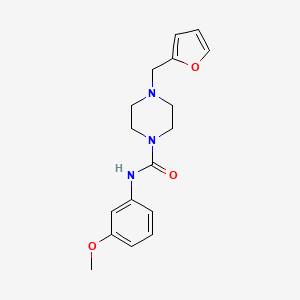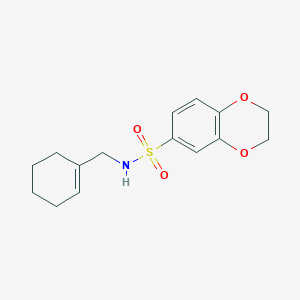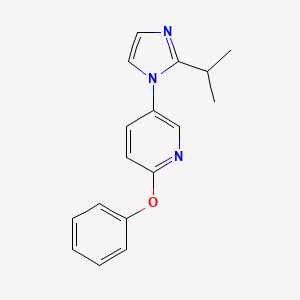
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research.
Wirkmechanismus
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective agonist for 5-HT1A and 5-HT7 receptors, which are G-protein coupled receptors that activate various intracellular signaling pathways. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide binding to these receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating neuronal activity and neurotransmitter release. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide also modulates the activity of ion channels, such as potassium and calcium channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, such as reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing pain and inflammation. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it can also bind to other receptors, such as dopamine and adrenergic receptors, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to study the effects of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these conditions. Another direction is to develop more selective agonists for 5-HT1A and 5-HT7 receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2-furylacetonitrile to obtain 3-(2-furyl)-3-(3-methoxyphenyl)propanenitrile. The obtained compound is then treated with hydrazine hydrate to yield 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in good yields.
Wissenschaftliche Forschungsanwendungen
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a high affinity for serotonin receptors, specifically 5-HT1A and 5-HT7 receptors, which play a crucial role in regulating mood, anxiety, and cognition. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZQVFAHKRAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)

![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5498510.png)
![3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5498516.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)